ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ester under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced through a condensation reaction with an appropriate aldehyde.
Substitution with Prop-2-yn-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-ol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can occur at the benzylidene double bond.
Substitution: Nucleophilic substitution reactions can take place at the prop-2-yn-1-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Often explored for their antimicrobial and anticancer activities.
Dioxo Compounds: Investigated for their diverse biological activities.
Uniqueness
Ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5S/c1-3-5-25-15-11(18)6-10(7-12(15)19)8-13-16(22)20(17(23)26-13)9-14(21)24-4-2/h1,6-8H,4-5,9H2,2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDRTLDKDZNBPX-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC#C)Cl)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.